methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Overview
Description
Preparation Methods
The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves the reaction of hexylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can be compared with other carbamate compounds like:
- Ethyl N-[6-(methoxycarbonylamino)hexyl]carbamate
- Propyl N-[6-(methoxycarbonylamino)hexyl]carbamate
- Butyl N-[6-(methoxycarbonylamino)hexyl]carbamate
These compounds share similar structures but differ in the length of the alkyl chain attached to the carbamate group. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular research applications .
Properties
IUPAC Name |
methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZCANUBKZARPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCCCCNC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284219 | |
Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6030-54-2 | |
Record name | NSC36256 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl N-[6-(methoxycarbonylamino)hexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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